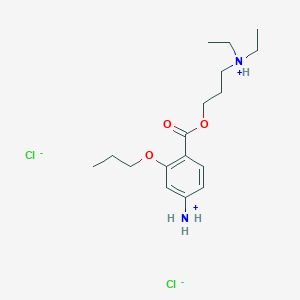

3-(4-azaniumyl-2-propoxybenzoyl)oxypropyl-diethylazanium;dichloride

Description

Properties

CAS No. |

100311-13-5 |

|---|---|

Molecular Formula |

C17H30Cl2N2O3 |

Molecular Weight |

381.3 g/mol |

IUPAC Name |

3-(4-azaniumyl-2-propoxybenzoyl)oxypropyl-diethylazanium;dichloride |

InChI |

InChI=1S/C17H28N2O3.2ClH/c1-4-11-21-16-13-14(18)8-9-15(16)17(20)22-12-7-10-19(5-2)6-3;;/h8-9,13H,4-7,10-12,18H2,1-3H3;2*1H |

InChI Key |

IBCGTOOAMLYCQU-UHFFFAOYSA-N |

SMILES |

CCCOC1=C(C=CC(=C1)[NH3+])C(=O)OCCC[NH+](CC)CC.[Cl-].[Cl-] |

Canonical SMILES |

CCCOC1=C(C=CC(=C1)[NH3+])C(=O)OCCC[NH+](CC)CC.[Cl-].[Cl-] |

Synonyms |

3-(4-azaniumyl-2-propoxy-benzoyl)oxypropyl-diethyl-azanium dichloride |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-2-propoxybenzoic acid 3-(diethylamino)propyl ester dihydrochloride involves the esterification of 3-Amino-4-propoxybenzoic acid with 3-(diethylamino)propyl chloride under acidic conditions. The reaction typically requires a catalyst such as sulfuric acid and is conducted at elevated temperatures to facilitate the esterification process .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with stringent control over reaction conditions to ensure high yield and purity. The final product is often purified through recrystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions

4-Amino-2-propoxybenzoic acid 3-(diethylamino)propyl ester dihydrochloride undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The ester group can be reduced to the corresponding alcohol.

Substitution: The propoxy group can be substituted with other alkoxy groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

Substitution: Alkyl halides and strong bases like sodium hydride (NaH) are typically employed.

Major Products Formed

Oxidation: Nitro derivatives of the compound.

Reduction: Alcohol derivatives.

Substitution: Various alkoxy-substituted derivatives.

Scientific Research Applications

4-Amino-2-propoxybenzoic acid 3-(diethylamino)propyl ester dihydrochloride has several scientific research applications:

Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.

Biology: Employed in studies involving cell membrane permeability and ion channel function.

Medicine: Widely used as a local anesthetic in ophthalmic procedures.

Mechanism of Action

The compound exerts its effects by blocking sodium ion channels in neuronal cell membranes, thereby inhibiting the initiation and propagation of nerve impulses. This action results in localized anesthesia. The molecular targets include voltage-gated sodium channels, and the pathway involves the stabilization of the neuronal membrane in its inactive state .

Comparison with Similar Compounds

Similar Compounds

Lidocaine: Another local anesthetic with a similar mechanism of action but different chemical structure.

Tetracaine: A more potent local anesthetic with a longer duration of action.

Bupivacaine: Known for its prolonged anesthetic effect and higher potency.

Uniqueness

4-Amino-2-propoxybenzoic acid 3-(diethylamino)propyl ester dihydrochloride is unique due to its rapid onset of action and short duration, making it ideal for ophthalmic procedures where quick and temporary anesthesia is required .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.